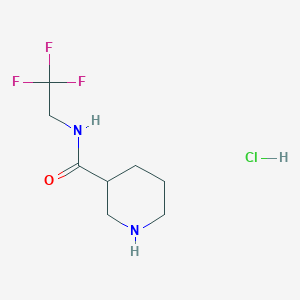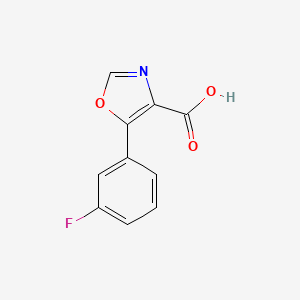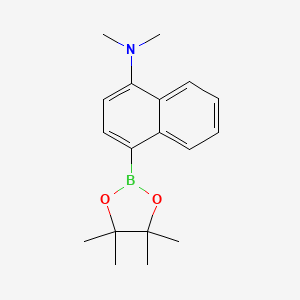![molecular formula C16H15ClFN3 B1441555 [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 873313-12-3](/img/structure/B1441555.png)
[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, (3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, the InChI code is "1S/C11H12FN3.ClH/c1-15-7-9(6-13)11(14-15)8-3-2-4-10(12)5-8;/h2-5,7H,6,13H2,1H3;1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (4-fluorophenyl)methanamine hydrochloride, include a molecular weight of 161.61, and it is a solid at room temperature .Scientific Research Applications
Antiproliferative Activity Against Prostate Cancer
A study has demonstrated the synthesis of a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives and evaluated their antiproliferative activity against two prostate cancer cell lines, LNCaP and PC-3 . The compounds showed potent activity, with one compound selectively inhibiting LNCaP cell growth and showing a promising prostate-specific antigen (PSA) downregulation rate .
Androgen Receptor Antagonism
The same series of compounds were also evaluated for their ability to act as androgen receptor antagonists . This is particularly relevant in the context of prostate cancer, where androgens can promote tumor growth. The compounds showed promising PSA inhibitory activity in LNCaP cells .
Anti-Breast Cancer Activity
Molecular docking studies of fluorinated pyrazole derivatives have shown that these compounds have a binding affinity to the human estrogen alpha receptor (ERα) close to that of 4-OHT, a native ligand . This suggests potential applications in the treatment of breast cancer, where ERα plays a significant role.
Antimicrobial Functions
Pyrazole derivatives, including those with a fluorophenyl group, have been reported to possess antimicrobial properties . This broad application could lead to the development of new antimicrobial agents to combat resistant strains of bacteria.
Anti-Tuberculosis Activity
The antimicrobial properties of pyrazole derivatives extend to anti-tuberculosis activity . Given the global health challenge posed by tuberculosis, especially multidrug-resistant strains, these compounds could be valuable in the search for new treatments.
Anti-Inflammatory and Analgesic Properties
Pyrazole derivatives are known for their anti-inflammatory and analgesic effects . This makes them candidates for the development of new pain relief medications, potentially with fewer side effects than current options.
Antioxidant Effects
The antioxidant properties of these compounds could be harnessed in various therapeutic applications, including the treatment of diseases where oxidative stress is a contributing factor .
Anti-Tumor and Cytotoxicity Activity
Fluorinated pyrazole derivatives have been studied for their anti-tumor properties and cytotoxicity against various cancer cell lines . This research could lead to the development of new chemotherapeutic agents.
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, a fluorinated pyrazole, has been shown to have a high binding affinity to the human estrogen alpha receptor (erα) . ERα is a nuclear hormone receptor that is activated by the hormone estrogen .
Mode of Action
It can be inferred from the similar compound that it may interact with its target, possibly erα, leading to changes in the receptor’s activity . This interaction could potentially alter the transcription of specific genes, leading to changes in cellular function .
Biochemical Pathways
If the compound interacts with erα as suggested, it could potentially influence estrogen signaling pathways . These pathways play crucial roles in a variety of biological processes, including cell growth and differentiation, and their dysregulation is associated with various diseases .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its metabolic stability and improve its bioavailability .
Result of Action
If the compound interacts with erα as suggested, it could potentially influence the expression of estrogen-responsive genes, leading to changes in cellular function .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s interaction with its target and its overall efficacy .
properties
IUPAC Name |
[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3.ClH/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15;/h1-9,11H,10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKHQAPEOYIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)
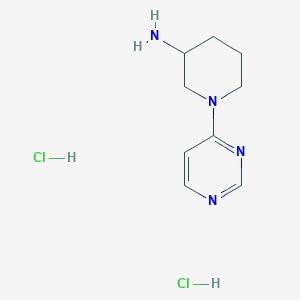
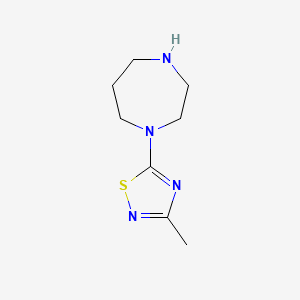


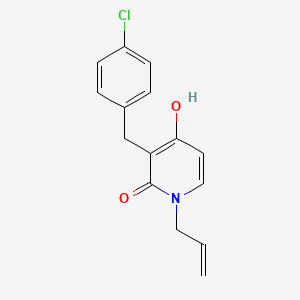
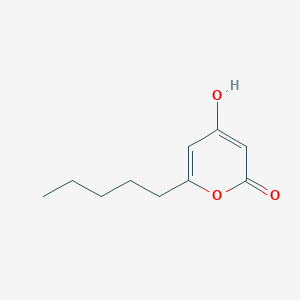
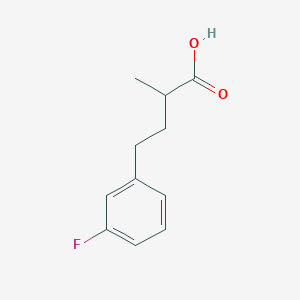
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)

